molecular formula C6H4ClN3O3S B2909212 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 1081142-40-6

5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B2909212
CAS No.: 1081142-40-6
M. Wt: 233.63
InChI Key: FUFKNRZMVAOZKR-UHFFFAOYSA-N
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Description

5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide (CAS 1081142-40-6) is a chemical compound supplied for laboratory research use. With the molecular formula C6H4ClN3O3S and a molecular weight of 233.63 g/mol , this benzoxadiazole-based sulfonamide serves as a valuable building block in medicinal chemistry and drug discovery. Sulfonamide functional groups are a cornerstone of pharmacological agents, known for their broad-spectrum antibacterial activities and role in treating various diseases . While this specific derivative is for research, related sulfonamide compounds are extensively studied for their ability to inhibit bacterial growth by targeting essential enzymatic processes . Researchers utilize this compound to explore new synthetic pathways and develop novel substances with potential biological activities. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-chloro-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFKNRZMVAOZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 5-chloro-2,1,3-benzoxadiazole with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chloride derivatives in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is used in the study of biological molecules and cellular processes .

Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-4-nitro-2,1,3-benzoxadiazole

  • Molecular Formula : C₆H₂ClN₃O₃
  • Molecular Weight : 199.55 g/mol
  • Nitro group at position 4 introduces strong electron-withdrawing effects, altering reactivity and stability.
  • Applications : Primarily used as a precursor in organic synthesis due to its nitro group’s versatility in reduction and substitution reactions .
Parameter 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide 5-Chloro-4-nitro-2,1,3-benzoxadiazole
Molecular Weight (g/mol) 253.06 199.55
logP ~2.0 (estimated) 2.79
Functional Group Sulfonamide (-SO₂NH₂) Nitro (-NO₂)
Biological Activity Enzyme inhibition (e.g., AChE) Limited pharmacological data

N-Substituted-2(3H)-Benzoxazolone Derivatives

  • Example Compound : 5-Chloro-2(3H)-benzoxazolone derivatives with aliphatic/aromatic amines.
  • Key Findings: Piperidine-substituted derivatives exhibit higher acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~10⁻⁴ M) compared to pyrrolidine analogs, suggesting side-chain bulk enhances binding . Bis-benzoxazolone derivatives (e.g., compound 10 in ) show superior activity to mono-substituted variants, highlighting the importance of multiple pharmacophores.

Heterocyclic Sulfonamides with Thiazole/Thiadiazole Moieties

  • Example Compound: 5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide (C₉H₈ClN₃O₂S₂) .
  • Structural Differences: Incorporation of a thiazole ring introduces additional nitrogen and sulfur atoms, altering electronic properties and metabolic stability. The amino-thiazole group enhances polar surface area (69.1 Ų vs. ~60 Ų for benzoxadiazole sulfonamides), influencing membrane permeability.
  • Pharmacological Relevance : Thiazole-containing sulfonamides are explored for antimicrobial and anticancer activities, whereas benzoxadiazole sulfonamides are more studied in neurological targets .

Complex Heterocyclic Sulfonamides

  • Example Compound : 5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide.
  • Molecular Weight : 422.9 g/mol (vs. 253.06 g/mol for the target compound).

Research Implications

  • Pharmacological Potential: The sulfonamide group in this compound enhances water solubility and target engagement compared to nitro or benzoxazolone analogs, making it suitable for central nervous system applications .
  • Synthetic Versatility : Derivatives like DAABD-Cl demonstrate the compound’s adaptability in introducing diverse amine side chains for structure-activity relationship (SAR) studies .
  • Unmet Needs : Further comparative studies on pharmacokinetics (e.g., bioavailability, metabolic stability) are needed to validate its superiority over structurally related compounds.

Biological Activity

5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide (CBDS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

This compound is characterized by a benzoxadiazole ring with a chlorine substituent and a sulfonamide group. This unique structure imparts specific reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

Common Reactions:

  • Oxidation: Formation of sulfonyl derivatives.
  • Reduction: Conversion of the sulfonamide group to an amine group.
  • Substitution: Chlorine can be replaced by other functional groups through nucleophilic substitution.

The biological activity of CBDS primarily involves its interaction with proteins and enzymes. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This mechanism is particularly relevant in antimicrobial action, where it can disrupt bacterial metabolic processes.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of CBDS and its derivatives against various pathogens. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several benzoxazole derivatives, including CBDS. The results indicated that while some compounds had lower potency than standard antibiotics like fluconazole against Candida albicans, they were more effective against certain drug-resistant bacterial strains. Minimum inhibitory concentrations (MICs) ranged from 250 µg/ml to 7.81 µg/ml for various derivatives, showcasing their potential as alternative antimicrobial agents .

Table 1: Antimicrobial Activity of CBDS Derivatives

CompoundTarget OrganismMIC (µg/ml)Activity
CBDSStaphylococcus aureus32Moderate
CBDSEscherichia coli16High
CBDSBacillus subtilis8Very High
CBDSCandida albicans64Low

Anticancer Activity

Research has also highlighted the potential of CBDS as an anticancer agent. Several derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Case Study: Cytotoxicity Assessment
A comprehensive study examined the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. It was found that certain compounds exhibited significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure-activity relationship revealed that modifications to the benzoxazole ring could enhance anticancer efficacy .

Table 2: Cytotoxicity of CBDS Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
CBDSMCF-7153
CBDSA549202
CBDSPC3104

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